6-chloro-1H-purine

Description

Structural Context and Heterocyclic Significance

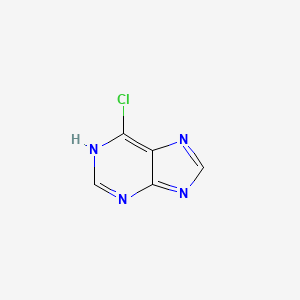

6-Chloro-1H-purine belongs to the family of heterocyclic aromatic organic compounds. ontosight.ai Its core structure is a purine (B94841) ring system, which is composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.org This fundamental purine structure is a cornerstone of life itself, forming the basis of two of the four nucleobases in DNA and RNA. ontosight.airesearchgate.net In this compound, a chlorine atom is substituted at the 6th position of this purine ring. ontosight.ai

The presence of nitrogen atoms in the heterocyclic rings confers basic properties to the molecule. chemicalbook.com The chlorine atom at the C6 position is a key feature, acting as a reactive site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the purine ring system, which makes the C6 carbon electrophilic and susceptible to attack by various nucleophiles. This characteristic is central to its utility in chemical synthesis.

The compound exists as a pale yellow crystalline solid and is soluble in dimethyl sulfoxide, with limited solubility in water. chemicalbook.com It is relatively stable at room temperature. chemicalbook.com The molecular formula of this compound is C5H3ClN4. chemeo.com

Table 1: Physicochemical Properties of this compound

Historical Development of its Chemical Utility

The journey of this compound in chemical synthesis began with its preparation from naturally occurring purines. A common and historically significant method for its synthesis is the reaction of hypoxanthine (B114508) with phosphoryl chloride. chemicalbook.comgoogle.com This process effectively replaces the hydroxyl group of hypoxanthine with a chlorine atom, a transformation that unlocks a vast potential for further chemical modifications. Over the years, variations of this method have been developed, including the use of catalysts like dimethyl aniline (B41778) to improve reaction conditions. google.comgoogle.com

Initially, the primary utility of 6-chloropurine (B14466) was as an intermediate in the synthesis of other purine derivatives. glpbio.comchemsrc.com For instance, it serves as a key precursor for the production of 6-mercaptopurine (B1684380), a compound with known therapeutic applications. glpbio.comchemsrc.comgoogle.com The chlorine atom can be readily displaced by a hydrosulfide (B80085) group to yield this important molecule. google.com

As synthetic methodologies advanced, so did the applications of 6-chloropurine. The development of cross-coupling reactions, such as the Suzuki-Miyaura reaction, opened new avenues for creating carbon-carbon bonds at the 6-position of the purine ring. acs.orggoogle.cz This allowed for the synthesis of a wide range of 6-arylpurines, a class of compounds with significant interest in medicinal chemistry. acs.orggoogle.cznih.gov More recent developments have explored direct arylation reactions, providing a more direct route to these valuable derivatives. acs.orgnih.gov

Furthermore, the reactivity of the chlorine atom has been exploited in the synthesis of various 6-substituted purine nucleosides. rsc.orgresearchgate.netulisboa.pt These compounds, which combine the purine scaffold with a sugar moiety, are of great interest for their potential as antiviral and antitumor agents. researchgate.netulisboa.pt The ability to functionalize the C6 position of the purine ring with diverse groups, including amines, alcohols, and thiols, has been instrumental in the construction of large chemical libraries for drug discovery. rsc.orgnih.gov This has solidified the role of this compound as a privileged scaffold in the design and synthesis of new bioactive molecules. nih.gov

Table 2: Key Reactions and Transformations of this compound

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC2=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=NC=NC2=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 1h Purine and Its Core Structure

De Novo Synthetic Routes to the Purine (B94841) Nucleus

The construction of the purine ring system from acyclic or simpler heterocyclic precursors, known as de novo synthesis, offers a fundamental approach to 6-chloro-1H-purine. These methods build the bicyclic purine core, which can then be functionalized.

Cyclization Reactions from Pyrimidine (B1678525) and Imidazole (B134444) Precursors

The Traube purine synthesis, first introduced in 1900, remains a versatile and widely used method for constructing the purine ring. slideshare.net This strategy involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. slideshare.netrsc.org For the synthesis of 6-chloropurine (B14466), a suitably substituted 4,5-diaminopyrimidine is reacted with a one-carbon unit source, such as formic acid or ethyl orthoformate, to form the imidazole portion of the purine. slideshare.netthieme-connect.de For instance, 6-chloro-4,5-diaminopyrimidine can be treated with diethoxymethyl acetate (B1210297) to yield 6-chloropurine. slideshare.net The purity of the starting pyrimidine is crucial for the success of this reaction. slideshare.net

Alternatively, the purine skeleton can be assembled by constructing the pyrimidine ring onto an existing imidazole precursor. This approach, while less common than the Traube synthesis, provides another pathway to functionalized purines. rsc.org Furthermore, formal [3+3]-cyclization reactions of 5-aminoimidazoles with various 1,3-dielectrophiles have been developed for the synthesis of purine analogues, including those with fluorinated substituents. nih.govresearchgate.netthieme-connect.com

Table 1: Comparison of De Novo Synthetic Strategies

| Method | Precursor Type | Key Reaction | Common Reagents |

|---|---|---|---|

| Traube Synthesis | 4,5-Diaminopyrimidine | Cyclodehydration | Formic acid, Ethyl orthoformate |

| Imidazole-based | Substituted Imidazole | Pyrimidine ring formation | Various |

| [3+3] Cyclization | 5-Aminoimidazole | Cyclization | 1,3-Diketones, Enaminones |

Formation via Chlorination of Hypoxanthine (B114508) and Related Compounds

A more direct and common industrial method for the preparation of this compound is the chlorination of hypoxanthine. patsnap.comresearchgate.netresearchgate.net This transformation is typically achieved using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. google.comottokemi.comgoogle.com The reaction is generally conducted at elevated temperatures, for instance, by refluxing the mixture for several hours. google.com

The use of a catalyst like N,N-dimethylaniline or other tertiary amines (e.g., triethylamine, pyridine) facilitates the reaction, leading to high yields. patsnap.comgoogle.com One patented method describes reacting acetyl hypoxanthine with phosphoryl chloride and a tertiary amine at 70-105°C, achieving yields of up to 90%. patsnap.comgoogle.com After the reaction, the excess phosphoryl chloride is removed, and the product is precipitated by adding ice water and adjusting the pH. google.com Variations of this method include heating hypoxanthine with phosphoryl chloride under pressure in a sealed tube. google.com This chlorination reaction is a key step in the synthesis of various purine derivatives, including the antiviral agent adefovir (B194249) dipivoxil. patsnap.com

Table 2: Reaction Conditions for Chlorination of Hypoxanthine

| Chlorinating Agent | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| POCl₃ | N,N-dimethylaniline | Reflux | 2 hours | - | google.com |

| POCl₃ | N,N-dimethylaniline | 105°C | 4 hours | 90.0% | patsnap.com |

| POCl₃ | None | 150°C (sealed tube) | 5 hours | - | google.com |

| Acetyl hypoxanthine / POCl₃ | N,N-dimethylaniline | 105°C | 4 hours | 89.2% | patsnap.com |

Regiocontrolled Synthesis of N-Substituted 6-Chloro-1H-Purines

The substitution at the nitrogen atoms of the purine ring, particularly at the N7 and N9 positions, is crucial for creating a diverse range of nucleoside analogues and other derivatives with specific biological activities. Achieving regioselectivity in these substitutions is a significant synthetic challenge.

Direct N7 and N9 Alkylation Strategies (e.g., tert-butylation)

Direct alkylation of this compound with alkyl halides typically results in a mixture of N7 and N9-alkylated isomers, with the N9 isomer often being the major, more thermodynamically stable product. acs.orgnih.gov The ratio of these isomers can be influenced by reaction conditions and the nature of the substituents. tandfonline.com For example, treating 6-chloropurine with methyl iodide can produce a mixture of N7- and N9-methylated products. ub.edu

To overcome the lack of regioselectivity, specific strategies have been developed. One approach for achieving N9 selectivity is using solid-liquid phase-transfer catalysis (PTC). tandfonline.comtandfonline.com This method, employing catalysts like 18-crown-6 (B118740) or tetraglyme (B29129) in the presence of a base such as potassium tert-butoxide, can lead to regioselective N9 alkylation. tandfonline.com Microwave-assisted methods have also been explored to improve yields and selectivities in N-alkylation reactions of purines. ub.educlockss.orgcedia.edu.ec

Conversely, achieving regioselective N7 alkylation is more challenging. A novel method has been developed for the direct N7 tert-butylation of 6-chloropurine. acs.orgnih.gov This technique involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like SnCl₄. nih.govresearchgate.net This specific method, however, has been found to be less effective for primary and secondary alkyl halides. acs.orgnih.gov

Enzymatic and Biotechnological Approaches to 6-Chloropurine Nucleosides

Enzymatic methods offer a powerful and highly selective alternative to chemical synthesis for the production of nucleosides. mdpi.combsmiab.org Purine nucleoside phosphorylases (PNPs) are key enzymes in this field, catalyzing the reversible phosphorolysis of the glycosidic bond in nucleosides. mdpi.combsmiab.orgmdpi.com This catalytic activity can be harnessed for the synthesis of modified nucleosides, including those derived from 6-chloropurine. mdpi.comrsc.org

In a common enzymatic approach, a donor nucleoside (like uridine (B1682114) or 2'-deoxycytidine) provides the ribose or deoxyribose moiety, which is then transferred to an acceptor base, such as 6-chloropurine. mdpi.comnih.govnih.gov This transglycosylation reaction, often catalyzed by a PNP or a nucleoside-2'-deoxyribosyltransferase, allows for the efficient and stereoselective synthesis of 6-chloropurine nucleosides. nih.govnih.govtandfonline.com For instance, 6-chloropurine-2'-deoxyriboside (B7971090) has been efficiently synthesized from 6-chloropurine and 2'-deoxycytidine (B1670253) using a nucleoside-2'-deoxyribosyltransferase. nih.govnih.gov These enzymatic methods are valued for their high efficiency and selectivity, which are often difficult to achieve through purely chemical routes. mdpi.comchemrxiv.org

Innovations in Green Chemistry Principles for this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of purine derivatives is no exception. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Microwave-assisted synthesis has emerged as a key green technology. researchgate.netscielo.brscielo.br The amination of 6-chloropurine derivatives with various amines has been successfully carried out in water under microwave irradiation, providing a rapid and environmentally benign protocol. researchgate.netscielo.brmendeley.comnih.gov This method often leads to high yields and simplifies product isolation. researchgate.net

Solvent-free, or neat, reaction conditions represent another important green approach. cem.com The synthesis of C6-azolyl purine nucleosides has been achieved in high yields under solvent- and catalyst-free conditions through the C-N coupling of unprotected 6-chloropurine nucleosides with N-heterocycles. rsc.org Similarly, metal- and solvent-free conditions have been developed for the synthesis of substituted pyrimidines, which are precursors to purines. acs.orgacs.orgresearchgate.net These innovations reduce reliance on volatile organic solvents and potentially toxic metal catalysts, aligning with the goals of sustainable chemistry.

Mechanistic Investigations of 6 Chloro 1h Purine Reactivity

Nucleophilic Aromatic Substitution (SNAr) at C6

Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway for the functionalization of 6-chloro-1H-purine. This process involves the attack of a nucleophile on the electron-deficient C6 carbon, leading to the formation of a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group to yield the substituted purine (B94841).

Elucidation of Reaction Mechanisms and Transition States

The mechanism of SNAr reactions at the C6 position of purine derivatives has been a subject of detailed kinetic and computational studies. The reaction generally proceeds through a two-step addition-elimination mechanism. The initial attack of the nucleophile on the C6 carbon is often the rate-determining step, leading to a tetrahedral intermediate known as a Meisenheimer-Jackson complex. This intermediate is stabilized by the delocalization of the negative charge across the purine ring system. Subsequent expulsion of the chloride ion restores the aromaticity of the purine ring, yielding the final product.

Kinetic studies on 6-halopurine nucleosides have provided valuable insights into the reaction mechanism. For instance, pseudo-first-order kinetics were measured for the reaction of 6-halopurine compounds with various nucleophiles. nih.gov The reactivity order of the halogen leaving group can vary depending on the nucleophile and reaction conditions. nih.govresearchgate.net For example, with butylamine (B146782) in acetonitrile, the order is F > Br > Cl > I, whereas with a weakly basic arylamine like aniline (B41778), the order is I > Br > Cl > F. nih.govresearchgate.net The latter reaction is autocatalytic, but the addition of trifluoroacetic acid (TFA) eliminates this induction period and reverses the reactivity order to F > I > Br > Cl. nih.govresearchgate.net Protonation of the purine ring, primarily at N-1 and N-7, is thought to precede the nucleophilic attack, facilitating the formation of the Meisenheimer–Jackson intermediate. researchgate.net

Comparative Reactivity with Diverse Nucleophiles (Oxygen, Sulfur, Nitrogen, Carbon)

The C6 position of this compound and its derivatives readily reacts with a wide range of nucleophiles, including those based on oxygen, sulfur, nitrogen, and carbon. This versatility allows for the introduction of diverse functional groups, leading to extensive libraries of purine analogues for biological screening. researchgate.net

Oxygen Nucleophiles: Alcohols and phenols can displace the C6-chloro atom, typically in the presence of a base, to form the corresponding 6-alkoxy- and 6-aryloxypurines. researchgate.netgoogle.com These reactions often require elevated temperatures and can be facilitated by microwave irradiation. researchgate.netrsc.org

Sulfur Nucleophiles: Thiols and thiophenols are potent nucleophiles that react efficiently with 6-chloropurine (B14466) to yield 6-thioether derivatives. nih.govresearchgate.net These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Nitrogen Nucleophiles: Amines, both aliphatic and aromatic, are commonly used nucleophiles for the synthesis of 6-aminopurine derivatives (adenine analogues). nih.govresearchgate.netresearchgate.net The reactivity of amines can be influenced by their basicity and steric bulk. nih.govresearchgate.net While moderately elevated temperatures are often required for reactions with aliphatic or aromatic amines, the introduction of a nitro group at the 2-position can activate the C6 position, allowing for substitution at temperatures below 0°C. uva.nl

Carbon Nucleophiles: The formation of C-C bonds at the C6 position via SNAr reactions is also possible, typically using stabilized carbanions derived from active methylene (B1212753) compounds like malononitrile (B47326) and ethyl acetoacetate. nih.gov These reactions provide access to purine derivatives with carbon-linked substituents.

The following table summarizes the comparative reactivity of 6-halopurine nucleosides with different nucleophiles:

| Nucleophile (Conditions) | Reactivity Order |

| BuNH₂/MeCN | F > Br > Cl > I |

| MeOH/DBU/MeCN | F > Cl ≈ Br > I |

| K⁺⁻SCOCH₃/DMSO | F > Br > I > Cl |

| Aniline/MeCN (70°C) | I > Br > Cl > F |

| Aniline/TFA/MeCN (50°C) | F > I > Br > Cl |

Impact of Tautomerism and Deprotonation on C6 Reactivity

The reactivity of this compound is significantly influenced by its tautomeric state and the possibility of deprotonation. The purine ring can exist in different tautomeric forms, with the N7-H and N9-H tautomers being the most common. The position of the proton affects the electron distribution within the ring and, consequently, the electrophilicity of the C6 carbon. Alkylation of 6-chloropurine under basic conditions typically yields a mixture of N7 and N9 isomers, with the N9 isomer being the major product. nih.govacs.org

Deprotonation of the purine ring under basic conditions generates a purine anion, which generally decreases its susceptibility to nucleophilic attack. wur.nl However, with exceptionally strong nucleophiles and bases like potassium amide in liquid ammonia (B1221849), amination can still occur to form adenine (B156593). wur.nl

Protonation of the purine ring, on the other hand, enhances its reactivity towards nucleophiles. Studies have shown that protonation occurs primarily at the N7 position. nih.govresearchgate.net This protonation increases the electron deficiency of the purine ring, thereby activating the C6 position for SNAr reactions. nih.govresearchgate.net

Electrophilic Functionalization of the Purine Ring

While the purine ring is generally electron-deficient and thus more reactive towards nucleophiles, electrophilic functionalization can be achieved under specific conditions. The C8 position is the most susceptible to electrophilic attack due to its relative electron richness compared to the other carbon atoms in the purine ring. mdpi.com

Electrophilic bromination at the C8 position has been reported. Additionally, direct C-H cyanation of purines can occur at the C8 position through a sequence of trifluoromethanesulfonic anhydride (B1165640) activation, nucleophilic addition of trimethylsilyl (B98337) cyanide, and base-mediated elimination. mdpi.com This method allows for the introduction of a cyano group at the C8 position of 6-chloropurines. mdpi.com

Metal-Catalyzed Cross-Coupling Transformations

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Palladium-Catalyzed C-C, C-N, and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, have been extensively employed for the formation of C-C bonds at the C6 position of purine derivatives. researchgate.netnih.govacs.org These reactions typically involve the coupling of the 6-chloropurine with organometallic reagents like organoboronic acids, organotins, organozincs, and terminal alkynes in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org For instance, the palladium-mediated cross-coupling of organozinc halides with 6-chloropurine nucleosides has been effectively used for the synthesis of various 6-alkyl, -cycloalkyl, and -aryl purine nucleosides. nih.gov

Palladium catalysis has also revolutionized the formation of C-N and C-S bonds. The Buchwald-Hartwig amination allows for the coupling of 6-chloropurines with a wide range of amines, including those that are less reactive under traditional SNAr conditions. uwindsor.caccspublishing.org.cnnih.gov This methodology has proven invaluable in medicinal chemistry for the synthesis of diverse libraries of adenine derivatives. nih.gov Similarly, palladium-catalyzed C-S bond formation provides an efficient route to 6-thiopurines by coupling with thiols or their corresponding salts. rsc.orgrsc.org

The choice of ligand is crucial for the success of these palladium-catalyzed reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. uwindsor.camit.edubeilstein-journals.org

The following table provides examples of palladium-catalyzed cross-coupling reactions with 6-chloropurine derivatives:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | 6-Arylpurines |

| Negishi | Organozinc halides | Pd(PPh₃)₄ | 6-Alkyl/Arylpurines |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 6-Alkynylpurines |

| Buchwald-Hartwig | Amines | Pd₂(dba)₃/Xantphos | 6-Aminopurines |

Copper-Catalyzed Reactions (e.g., CuAAC)

Copper-catalyzed reactions are pivotal in the functionalization of the this compound scaffold, enabling the formation of carbon-heteroatom and carbon-carbon bonds. A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, which facilitates the synthesis of 1,2,3-triazole-substituted purines. numberanalytics.com

The synthesis of purine-tethered molecules often commences with the conversion of 6-chloropurine to a 6-azidopurine derivative. mdpi.com This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium azide (B81097). mdpi.com The resulting 6-azidopurine can then undergo a CuAAC reaction with a terminal alkyne. mdpi.commdpi.com This reaction is catalyzed by a Cu(I) species, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) in the presence of a reducing agent such as sodium ascorbate. mdpi.comresearchgate.net

The general mechanism for CuAAC involves the formation of a copper acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst. The choice of ligands, such as 1,10-phenanthroline, can influence the reaction's efficiency. mdpi.comthieme-connect.com

Beyond CuAAC, copper catalysts are employed in other cross-coupling reactions of 6-chloropurine derivatives. For instance, copper-catalyzed C-S cross-coupling reactions have been developed to synthesize 8-sulfenylpurine derivatives. rsc.org These reactions often utilize a copper salt, such as CuCl₂, and a ligand in a suitable solvent. rsc.org Similarly, copper-mediated N-arylation reactions of 6-chloropurines with boronic acids have been reported, typically using copper(II) acetate (B1210297) as the catalyst, to produce N9-arylpurines. thieme-connect.comresearchgate.net The presence of a base and specific ligands is often crucial for achieving high regioselectivity and yield in these transformations. thieme-connect.com

Annulation Reactions and Fused Ring System Formation

Annulation reactions involving this compound provide a powerful strategy for the construction of fused polycyclic heteroaromatic systems. These reactions often proceed through a sequence involving the initial substitution of the chloro group, followed by an intramolecular cyclization.

A common approach involves the reaction of 6-chloropurine with a binucleophilic reagent, leading to the formation of a new fused ring. For example, condensation of 6-hydrazinopurine, which can be prepared from 6-chloropurine and hydrazine (B178648), with reagents like carbon disulfide can lead to the formation of s-triazolo[3,4-f]purine derivatives. anu.edu.au

Another strategy involves the synthesis of purine derivatives with appropriately positioned reactive groups that can undergo intramolecular cyclization. For instance, a pyrimidine (B1678525) derivative can be used as a precursor to construct the purine ring system, which can then be further elaborated. rsc.org The synthesis of 6,8,9-polysubstituted purines has been achieved from 5-amino-6-chloro-4-substituted-aminopyrimidines through a one-pot reaction involving primary alcohols and N,N-dimethylamides under basic conditions. rsc.org This process involves an initial SNAr reaction at the C6 position followed by annulation to form the fused imidazole (B134444) ring. rsc.org

Furthermore, the introduction of substituents at the C6 position of the purine ring can facilitate subsequent annulation reactions. For instance, the conversion of 6-chloropurine to 6-fluoropurine (B74353) derivatives can be achieved through halogen exchange reactions. researchgate.netresearchgate.net These fluorinated purines can then serve as substrates for further transformations, including the formation of fused ring systems.

Strategic Derivatization of the 6 Chloro 1h Purine Scaffold

Chemical Transformations at the C6 Position

The chlorine atom at the C6 position of the purine (B94841) ring is highly susceptible to nucleophilic substitution, making it a pivotal site for introducing a wide range of functionalities.

The displacement of the C6-chloro substituent by nitrogen nucleophiles is a fundamental transformation in purine chemistry. Amination reactions, for instance, provide access to a variety of 6-aminopurine derivatives. The reaction of 6-chloropurine (B14466) with various amines can be achieved under different conditions. For example, treatment with a saturated solution of ammonia (B1221849) in methanol (B129727) can chemoselectively displace the chlorine at the 6-position. d-nb.info This method is crucial for the synthesis of adenosine (B11128) analogues and other biologically active compounds.

Hydrazinolysis, the reaction with hydrazine (B178648), is another important transformation. Purine-6(1H)-thione can be reacted with hot hydrazine hydrate (B1144303) to produce 6-hydrazinopurine. anu.edu.au This intermediate can then undergo further reactions, such as condensation with carbon disulfide, to form fused s-triazolo systems. anu.edu.au

The following table summarizes representative amination and hydrazinolysis reactions of 6-chloropurine derivatives.

| Starting Material | Reagent | Product | Reference |

| 6-Chloropurine | Ammonia in Methanol | 6-Aminopurine (Adenine) | d-nb.info |

| 2,6-Dichloropurine (B15474) | Ammonia in Methanol | 2-Chloro-6-aminopurine | d-nb.info |

| Purine-6(1H)-thione | Hydrazine Hydrate | 6-Hydrazinopurine | anu.edu.au |

The C6-chloro group can also be displaced by oxygen and sulfur nucleophiles to yield 6-alkoxy and 6-thioether derivatives, respectively. Alkoxylation is typically achieved by reacting 6-chloropurine with an appropriate alkoxide. These reactions can sometimes be facilitated by catalysts. researchgate.net

Thiolation reactions introduce a sulfur-containing moiety at the C6 position. These reactions are significant for the synthesis of 6-mercaptopurine (B1684380) and its derivatives, which have important therapeutic applications.

The table below provides examples of alkoxylation and thiolation reactions.

| Starting Material | Reagent | Product | Reference |

| 6-Chloropurine | Sodium Methoxide | 6-Methoxypurine | rsc.org |

| 6-Chloropurine | Sodium Hydrosulfide (B80085) | 6-Mercaptopurine | nih.gov |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds at the C6 position of the purine ring. Reactions such as Suzuki-Miyaura and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups. For these reactions to be efficient, the 6-chloro group is often converted to a more reactive 6-iodo group via an aromatic Finkelstein reaction. acs.org The 6-iodo derivatives are significantly better substrates for C-C bond-forming reactions. acs.org For example, Sonogashira coupling of a 6-iodopurine (B1310063) nucleoside with an alkyne in the presence of a palladium catalyst can yield the corresponding 6-alkynylpurine nucleoside. acs.org Similarly, Suzuki-Miyaura coupling with boronic acids can introduce various aryl and heteroaryl groups. acs.org

The following table illustrates examples of C-C bond formation at the C6 position.

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 6-Iodopurine nucleoside | Phenylacetylene | Pd(PPh₃)₄, CuI | 6-Phenylethynylpurine nucleoside | acs.org |

| 6-Iodopurine nucleoside | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenylpurine nucleoside | acs.org |

Alkoxylation and Thiolation Reactions

Regioselective Functionalization of Purine Nitrogen Atoms (N7, N9)

The purine ring contains two reactive nitrogen atoms in the imidazole (B134444) portion, N7 and N9, which can be selectively functionalized. The regioselectivity of these reactions is often influenced by steric and electronic factors, as well as the reaction conditions.

Alkylation of 6-chloropurine typically yields a mixture of N7 and N9 isomers, with the N9-alkylated product being the thermodynamically more stable and often predominant isomer. nih.govacs.org The reaction is commonly carried out using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent. For instance, the alkylation of 6-chloropurine with ethyl bromide in DMF with potassium carbonate leads to a high regioselectivity for the N9-ethylated product. However, specific conditions can be employed to favor the formation of the N7 isomer. nih.govacs.org For example, using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl₄ can lead to regioselective N7-tert-alkylation. nih.govacs.org

Acylation of purines can also occur at the N7 and N9 positions. The reaction of purines with acyl chlorides, such as ferrocenoyl chloride, can lead to a mixture of N7- and N9-acylated isomers. researchgate.netbeilstein-journals.org The ratio of these isomers can be influenced by the solvent and the substituents on the purine ring. researchgate.netbeilstein-journals.org

The table below shows examples of alkylation and acylation reactions.

| Starting Material | Reagent | Conditions | Major Product | Reference |

| 6-Chloropurine | Ethyl bromide | K₂CO₃, DMF | 6-Chloro-9-ethyl-9H-purine | |

| 6-Chloropurine (silylated) | tert-Butyl halide | SnCl₄ | 7-(tert-Butyl)-6-chloro-7H-purine | nih.govacs.org |

| Adenine (B156593) anion | Ferrocenoyl chloride | DMF | N9-Ferrocenoyladenine | beilstein-journals.org |

Glycosylation is a crucial reaction for the synthesis of purine nucleosides, which are fundamental components of nucleic acids and have significant biological activities. The reaction involves the coupling of a purine base with a protected sugar moiety. The Vorbrüggen glycosylation is a widely used method, which typically involves reacting a silylated purine with a protected sugar derivative in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf). d-nb.inforsc.org This method generally favors the formation of the β-anomer at the N9 position due to neighboring group participation from the protected sugar. researchgate.net

The regioselectivity of glycosylation (N7 vs. N9) can be controlled by the reaction conditions. For instance, the use of tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) as a Lewis acid can promote N7-glycosylation. researchgate.net Another approach involves the sodium salt glycosylation method, which can also influence the isomer distribution. acs.org

The following table presents examples of glycosylation reactions.

| Purine Base | Sugar Derivative | Conditions | Product | Reference |

| 6-Chloropurine | Protected 3'-deoxy-3'-fluororibose | DBU, TMSOTf | Protected 6-chloro-9-(3'-deoxy-3'-fluoro-β-D-ribofuranosyl)purine | d-nb.info |

| 6-Chloro-7-deazapurine | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | BSA, TMSOTf | Protected 6-chloro-7-deaza-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine | rsc.org |

| 6-Chloropurine | Unprotected D-ribose | Mitsunobu conditions | 6-Chloro-9-(β-D-ribopyranosyl)purine | acs.org |

Alkylation and Acylation Methods

Modifications at C2 and C8 Positions

The introduction of substituents at the C2 position of the 6-chloro-1H-purine ring is a key strategy for diversifying its chemical space. Halogenation and amination are among the most common and effective modifications.

The reactivity of the purine ring towards nucleophilic substitution generally follows the order C6 > C2. researchgate.net However, the presence of certain groups can influence this reactivity. For instance, the introduction of a nitro group at the C2 position significantly activates the C6 position for nucleophilic attack. uva.nl

Direct halogenation at the C2 position can be challenging. However, derivatization of related purine compounds provides a route to C2-halogenated purines. For example, 2,6-dichloropurine can be synthesized and subsequently used in reactions where the chlorine at C6 is selectively displaced. acs.org

Amination at the C2 position is a widely used method to introduce structural diversity. This can be achieved through nucleophilic substitution of a halogen or other leaving group at the C2 position. The reaction conditions often require elevated temperatures. uva.nl For instance, the displacement of a halogen at the C2 position by an amine may require temperatures between 120-130°C. uva.nl The presence of different substituents on the purine ring can influence the reaction rate of amination. For example, the presence of a fluorine or chlorine atom at the C2 position of 6-chloropurine can accelerate the amination reaction at C6 compared to the unsubstituted 6-chloropurine. nih.gov

A notable example is the synthesis of 2-amino-6-chloropurine (B14584), also known as 6-chloroguanine, which serves as a precursor for various guanine (B1146940) derivatives. nih.govuio.no This compound can be further functionalized at the C6 position.

Table 1: Examples of C2 Functionalization Reactions

| Starting Material | Reagent(s) | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| Polystyrene supported 6-chloropurine riboside | TBAN-TFAA, then R-NH2 | C2 | 2-Amino-6-substituted purine | uva.nl |

| 2,6-Dichloropurine | Imidazole | C2, C6 | 2-Chloro-6-(imidazol-1-yl)purine | acs.org |

| 6-Chloropurine | R-NH2 | C6 (influenced by C2) | N6-substituted adenine | nih.gov |

The C8 position of the purine ring offers another site for modification, often achieved through modern synthetic techniques like C-H activation. Direct C-H functionalization has emerged as a powerful tool for introducing aryl, alkyl, and other groups at this position without the need for pre-installed leaving groups. nih.gov

Palladium-catalyzed cross-coupling reactions have been successfully employed for the direct arylation of purine nucleosides at the C8 position. nih.gov These reactions typically utilize a palladium catalyst in conjunction with a copper co-catalyst and a base. nih.gov This method allows for the coupling of purine derivatives with various aryl halides to yield 8-arylated products. nih.gov

Besides arylation, direct C-H cyanation of purines at the C8 position has also been developed. mdpi.com This process involves activation with triflic anhydride (B1165640) followed by nucleophilic cyanation. mdpi.com This method has been shown to be regioselective for the C8 position in many cases. mdpi.com

Other methods for C8 functionalization include halogenation, such as bromination. rsc.org For instance, bromination of N-alkylated purine derivatives can be achieved using N-bromosuccinimide (NBS) in DMF. rsc.org The resulting 8-bromo-purine can then undergo further reactions, such as palladium-catalyzed couplings, to introduce a variety of substituents. google.com

Table 2: C8 Functionalization Methods

| Method | Reagent/Catalyst System | Functional Group Introduced | Reference |

|---|---|---|---|

| Direct C-H Arylation | Pd(cat.)/Cu(stoich)/Base | Aryl | nih.gov |

| Direct C-H Cyanation | Triflic anhydride, TMSCN | Cyano | mdpi.com |

| Bromination | N-Bromosuccinimide (NBS) | Bromo | rsc.org |

| Palladium-Catalyzed Coupling | Pd catalyst, organometallic reagent | Various | google.com |

Halogenation and Amination at C2

Multi-functionalization Strategies for Complex this compound Derivatives

The synthesis of complex purine derivatives often requires the sequential or orthogonal functionalization of multiple positions on the this compound scaffold. These strategies leverage the differential reactivity of the C2, C6, and C8 positions.

A common approach involves the selective substitution at the more reactive C6 position, followed by modification at C2 and/or C8. The chlorine atom at C6 is a versatile handle for introducing a wide range of nucleophiles through SNAr reactions or metal-catalyzed cross-coupling reactions. nih.govrsc.orgresearchgate.net

For instance, a 2-nitro-6-chloropurine nucleoside can be selectively functionalized by first introducing an amine at the C6 position at room temperature, followed by substitution of the C2-nitro group with another amine at a higher temperature. uva.nl This demonstrates a temperature-controlled selective multi-functionalization.

Furthermore, C-H activation at the C8 position can be combined with substitutions at C2 and C6 to create highly decorated purine cores. A 6-chloropurine can be N9-alkylated, followed by C8-bromination, and then subjected to various coupling reactions at both the C6 and C8 positions. uio.no

Intramolecular C-H activation can also be used to create fused purine systems. For example, N-phenylalkylpurines can undergo intramolecular C-H activation at the C8 position and an ortho position of the phenyl ring to form e-fused purines. nih.gov

6 Chloro 1h Purine As a Versatile Building Block in Chemical Synthesis

Precursor for Advanced Purine (B94841) Analogs

The inherent reactivity of 6-chloro-1H-purine makes it an ideal starting material for the synthesis of a multitude of substituted purine derivatives. researchgate.net Its ability to undergo displacement of the C6-chloro group with various nucleophiles (e.g., amines, thiols, alcohols) allows for the systematic modification of the purine core, leading to advanced analogs with tailored biological or chemical properties. researchgate.netnih.gov

Synthesis of Modified Nucleosides and Nucleotides

This compound is a cornerstone in the synthesis of modified nucleosides and nucleotides, which are crucial tools in molecular biology and drug development. The process often begins with the glycosylation of 6-chloropurine (B14466), attaching a sugar moiety (like ribose or deoxyribose) to the N9 position of the purine base. d-nb.info This creates a 6-chloropurine nucleoside, which serves as a versatile intermediate for further modifications. d-nb.infoacs.org

The C6-chloro group in these nucleoside intermediates can then be displaced by a variety of nucleophiles to introduce functional diversity. For instance, reaction with ammonia (B1221849) yields adenosine (B11128) analogs, while reaction with water or hydroxide (B78521) leads to inosine (B1671953) derivatives. This strategy has been employed to create a broad spectrum of nucleoside analogs, including those with fluorine substitutions on the sugar ring, which can possess significant anticancer or antiviral properties. d-nb.info

An efficient method for producing 6-chloropurine-2′-deoxyriboside involves an enzymatic reaction between 6-chloropurine and 2′-deoxycytidine, catalyzed by nucleoside-2′-deoxyribosyltransferase. tandfonline.com This enzymatically synthesized nucleoside can be chemically converted into a phosphoramidite (B1245037) derivative, a key reagent used in the automated synthesis of oligonucleotides. tandfonline.com This allows for the site-specific incorporation of the modified base into DNA or RNA strands, enabling the synthesis of fluorescently labeled probes or therapeutic oligonucleotides. tandfonline.com

Table 1: Examples of Modified Nucleosides Synthesized from 6-Chloropurine Intermediates

| Intermediate | Reagent/Reaction | Product | Application/Significance |

|---|---|---|---|

| 6-chloropurine | Glycosylation with 3'-fluoro-3'-deoxy-β-D-ribofuranose | 6-chloropurine 3'-deoxy-3'-fluororiboside | Key intermediate for anticancer and antiviral nucleoside analogs. d-nb.info |

| 6-chloropurine | Enzymatic reaction with 2'-deoxycytidine (B1670253) | 6-chloropurine-2'-deoxyriboside (B7971090) | Precursor for phosphoramidites used in modified oligonucleotide synthesis. tandfonline.com |

| 3′,5′-di-O-acetyl-2′-O-methyl-6-chloro-2-aminopurine riboside | Radical deamination | 3′,5′-di-O-acetyl-2′-O-methyl-6-chloropurine | Intermediate in the synthesis of 2'-O-methyladenosine, a component of modified RNA. google.com |

Intermediacy in the Preparation of Key Medicinal Compounds (e.g., 6-Mercaptopurine)

Historically and currently, this compound is a crucial intermediate in the synthesis of important therapeutic agents. google.com Its most notable role is in the production of 6-mercaptopurine (B1684380), a well-established drug used in the treatment of leukemia. google.comresearchgate.net The synthesis involves a straightforward nucleophilic substitution reaction where the chlorine atom of 6-chloropurine is displaced by a sulfur nucleophile. researchgate.net Common methods include reacting 6-chloropurine with thiourea (B124793) followed by hydrolysis, or with potassium hydrosulfide (B80085). google.comresearchgate.net

The significance of 6-chloropurine extends beyond 6-mercaptopurine. It serves as a precursor for a range of biologically active compounds. For example, it is used to synthesize adenine (B156593) and various 9-alkylpurines. medchemexpress.comglpbio.comfengchengroup.com The reactivity of the 6-chloro position allows for the introduction of diverse side chains, which is a key strategy in the development of new drugs, including kinase inhibitors and antiviral agents. mdpi.com

Table 2: Synthesis of 6-Mercaptopurine from this compound

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound, Potassium hydrosulfide (with S35) | Sealed tube, 100°C for 7 hours | 6-mercaptopurine (radiolabeled) | google.com |

| Hypoxanthine (B114508) | 1. Phosphoryl chloride (POCl₃) | 1. This compound | researchgate.net |

Role in Combinatorial Chemistry and Library Synthesis

The robust and versatile reactivity of this compound makes it an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov Combinatorial chemistry aims to rapidly generate a large number of structurally related compounds for high-throughput screening to identify new drug leads. The purine core is considered a "privileged scaffold" because it can bind to multiple biological targets. nih.gov

Starting with a 6-chloropurine derivative, chemists can introduce diversity at multiple positions. For instance, a 2,6-dichloropurine (B15474) or 2-amino-6-chloropurine (B14584) can be used as a starting point. sigmaaldrich.comcapes.gov.br One position (e.g., N9) can be functionalized, followed by diverse substitutions at the C6 and C2 positions. This approach allows for the parallel synthesis of large libraries of 2,6,9-trisubstituted purines. nih.govcapes.gov.br

Solid-phase synthesis techniques have also been adapted for creating purine libraries. capes.gov.br In this method, a 6-chloropurine derivative is attached to a solid support (resin), allowing for sequential reactions to be carried out. Excess reagents and byproducts are easily washed away, simplifying the purification process. This strategy has been used to create libraries of fully substituted purines by building the purine core on the resin and then introducing various functional groups. nih.govcapes.gov.br Such libraries are invaluable for screening against biological targets like protein kinases, which are implicated in diseases such as cancer. scielo.br

Development of Diverse Heterocyclic Scaffolds

Beyond simple substitutions, this compound is a valuable starting material for constructing more complex, fused heterocyclic systems. The purine ring itself is a fused heterocycle, and its reactivity can be exploited to build additional rings onto the core structure. nih.gov The chlorine at C6 and the protons on the imidazole (B134444) ring nitrogen atoms provide reactive sites for annulation (ring-forming) reactions.

For example, derivatives of 6-chloropurine can be used in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to attach aryl or alkynyl groups to the purine core. acs.orgcapes.gov.br These appended groups can then participate in intramolecular cyclization reactions to form novel polycyclic aromatic systems. This strategy significantly expands the structural diversity that can be achieved from a purine starting material.

Furthermore, the electrophilic nature of the C6 position, enhanced by the purine ring system, facilitates reactions that lead to the formation of new heterocyclic rings fused to the purine. nih.gov These novel scaffolds are of great interest in medicinal chemistry as they present unique three-dimensional shapes for interacting with biological targets, potentially leading to the discovery of drugs with novel mechanisms of action. nih.govirb.hr

Advanced Spectroscopic and Structural Characterization of 6 Chloro 1h Purine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 6-chloro-1H-purine and its analogs. It provides granular information on the chemical environment of magnetically active nuclei.

Comprehensive ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis

The analysis of ¹H, ¹³C, and ¹⁵N NMR spectra offers a detailed map of the molecular structure of this compound derivatives. Chemical shifts are highly sensitive to the electronic environment of each nucleus, providing valuable information about substituent effects and tautomeric forms. researchgate.netrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of 6-chloropurine (B14466) derivatives typically displays distinct signals for the protons on the purine (B94841) core. For instance, in a derivative like 6-chloro-9-ethyl-9H-purine, the ethyl group protons exhibit characteristic shifts, often around δ 1.3–1.5 ppm for the methyl protons and δ 4.34 for the methylene (B1212753) protons. The protons on the purine ring itself, H-2 and H-8, also show distinct chemical shifts that are influenced by the substituents present. nih.gov

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring are particularly informative. For example, in 6-chloro-7-(tert-butyl)-7H-purine, the carbon signals are observed at δ 163.5 (C-4), 151.1 (C-2), 149.1 (C-8), 141.7 (C-6), and 122.6 (C-5) in DMSO-d₆. nih.gov These shifts are sensitive to changes in electron density caused by substituents. nih.govresearchgate.net

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful tool for probing the nitrogen atoms within the purine ring system. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to protonation, hydrogen bonding, and tautomeric equilibria. rsc.orgresearchgate.net For 6-halopurine 2'-deoxynucleosides, ¹⁵N chemical shifts have been determined using the ¹H-¹⁵N HMBC method, with density functional theory (DFT) calculations aiding in the complete assignment. nih.gov The inclusion of solvation effects in these calculations has been shown to significantly improve the accuracy of the predicted ¹⁵N chemical shifts. nih.gov

Table 1: Representative NMR Chemical Shifts (δ, ppm) for 6-Chloropurine Derivatives

| Compound | Solvent | ¹H Chemical Shifts | ¹³C Chemical Shifts | Reference |

| 6-chloro-7-(tert-butyl)-7H-purine | DMSO-d₆ | 8.88 (s, 1H, H-8), 8.79 (s, 1H, H-2), 1.83 (s, 9H, (CH₃)₃) | 163.5 (C-4), 151.1 (C-2), 149.1 (C-8), 141.7 (C-6), 122.6 (C-5), 58.8 (C), 30.4 (CH₃) | nih.gov |

| 9-propargyl-2-amino-6-chloropurine | DMSO-d₆ | 8.13 (s, 1H, C8-H), 6.97 (s, 2H, NH₂), 4.89 (s, 2H, CH₂), 3.43 (s, 1H, Acetylenic C-H) | 159.99, 153.62, 149.61, 142.45, 123.12, 77.98, 76.16, 32.47 | |

| 6-chloro-9-ethyl-9H-purine | CDCl₃ | 4.34 (q, J = 7.4 Hz, 2H, NCH₂), 1.60 (t, J = 7.3 Hz, 3H, CH₂CH₃) | Not specified in provided text |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). s = singlet, t = triplet, q = quartet.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Regioisomer Distinction

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and for distinguishing between different regioisomers, which is a common challenge in the synthesis of purine derivatives. universiteitleiden.nlhuji.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining connectivity across multiple bonds (typically 2-3 bonds). It shows correlations between protons and carbons that are not directly attached, which is vital for assigning quaternary carbons and for distinguishing between N7 and N9 isomers. emerypharma.comacs.orgmdpi.com For example, in N-alkylated purines, the correlation of the alkyl group's protons to either C-5 and C-8 (for N7 isomers) or C-4 and C-8 (for N9 isomers) provides definitive proof of the substitution pattern. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of derivatives. mdpi.com

The combination of these techniques allows for the complete and unambiguous structural assignment of complex 6-chloropurine derivatives. tandfonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.

Mass Spectrometry (MS): Standard MS techniques, such as Electrospray Ionization (ESI), provide the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which confirms the molecular weight of the synthesized compound. redalyc.orgresearchgate.netekb.eg Fragmentation patterns observed in the mass spectrum can also offer structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov This is crucial for confirming the identity of a newly synthesized derivative and distinguishing it from other compounds with the same nominal mass. For example, the calculated mass for the protonated molecule of 6-chloro-7-(tert-butyl)-7H-purine ([M+H]⁺) is 211.0745, and a found value of 211.0746 by HRMS confirms its elemental composition of C₉H₁₂ClN₄. nih.gov

Table 2: HRMS Data for Selected 6-Chloropurine Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 6-chloro-7-(tert-butyl)-7H-purine | ESI | 211.0745 ([M+H]⁺) | 211.0746 | nih.gov |

| 9-propargyl-2-amino-6-chloropurine | ESI | 208.0390 ([M+H]⁺) | 208.0395 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and its derivatives. researchgate.netnih.gov These techniques are complementary, as some vibrational modes may be more active in either IR or Raman scattering. gatewayanalytical.commdpi.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. scispace.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For instance, the stretching vibrations of N-H and C=O groups in purine derivatives give rise to characteristic bands. ekb.eg In a study of 2-amino-6-chloropurine (B14584), the FT-IR spectrum was recorded in the region of 4000–400 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FTIR. The FT-Raman spectrum of 2-amino-6-chloropurine has been recorded in the 3500–100 cm⁻¹ region. nih.gov Vibrational spectroscopy can also be used to study tautomeric forms of purine derivatives. ijfans.org

Table 3: Key Vibrational Frequencies for 2-amino-6-chloropurine

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| C-C stretching (purine ring) | 1606 | 1607 | researchgate.net |

Note: The full interpretation of vibrational spectra is often supported by quantum chemical calculations. researchgate.netnih.gov

X-ray Crystallography for Precise Molecular Geometry and Conformation Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the positions of individual atoms can be determined. This allows for the unambiguous confirmation of the molecular structure, including the regiochemistry of substitution and the stereochemistry of chiral centers.

X-ray crystallographic studies have been performed on various 6-chloropurine derivatives, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. researchgate.netscivisionpub.com For example, a comparative crystallographic analysis of four known 6-chloropurine X-ray structures has been reported, detailing their optimized geometries and lattice energies. researchgate.netresearchgate.netscivisionpub.com The crystal structure of a complex containing the substrate analog 6-chloropurine riboside 5′-monophosphate has also been determined, revealing a covalent adduct formed at the C6 position. pnas.org

Computational Chemistry Applications in 6 Chloro 1h Purine Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules like 6-chloro-1H-purine and its derivatives. scivisionpub.comoslomet.no These calculations provide a theoretical framework for understanding molecular geometry, reactivity, and spectroscopic properties. scivisionpub.comnih.gov

Elucidation of Electronic Properties and Molecular Orbitals (HOMO/LUMO)

DFT calculations are instrumental in determining the electronic properties of this compound by analyzing its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scivisionpub.comresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comacs.org

A smaller HOMO-LUMO gap suggests higher reactivity. For instance, in a study of 2-amino-6-chloropurine (B14584) tautomers, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine HOMO and LUMO energies. nih.govresearchgate.net These calculations help in understanding the charge transfer within the molecule and identifying potential sites for electrophilic and nucleophilic attack. scivisionpub.com The analysis of molecular electrostatic potential (MESP) maps, also derived from DFT, further elucidates reactive sites.

Table 1: Calculated HOMO-LUMO Energies for Purine (B94841) Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| 2-Amino-6-chloropurine (N9H10 tautomer) | B3LYP/6-311++G(d,p) | -6.58 | -1.54 | 5.04 | nih.govresearchgate.net |

| 2-Amino-6-chloropurine (N7H10 tautomer) | B3LYP/6-311++G(d,p) | -6.49 | -1.63 | 4.86 | nih.govresearchgate.net |

Prediction of Reactivity and Reaction Pathways

Computational methods, particularly DFT, are powerful in predicting the reactivity of this compound and the pathways of its reactions. scivisionpub.com For example, DFT calculations can explain the regioselectivity observed in substitution reactions. The presence of the electron-donating 2-amino group in 2-amino-6-chloropurine enhances nucleophilic substitution rates compared to 6-chloropurine (B14466) itself.

In the synthesis of N-(6-chloro-1H-purin-2-yl)acetamide, DFT calculations have been used to understand the propensity for bis-acetylation. These calculations suggest that the catalyst activates the anhydride (B1165640), facilitating nucleophilic attack by the 2-amino group, with subsequent acetylation favored at the N-9 position due to steric and electronic factors. Similarly, computational studies have been employed to investigate reaction mechanisms for the formation of 6,8,9-polysubstituted purines, identifying key intermediates like the Meisenheimer complex. chemrxiv.org DFT can also predict the site-selectivity and reactivity in C-H alkylation reactions of purines. researchgate.net

Tautomeric Preference and Energetics

This compound can exist in different tautomeric forms, primarily the N7-H and N9-H tautomers. researchgate.net DFT calculations are crucial for determining the relative stability and energetics of these tautomers. mdpi.comtandfonline.com Studies have shown that in the gas phase and in various solvents, the N9-H tautomer is generally the more stable form for many purine derivatives. mdpi.comtandfonline.com

For instance, DFT calculations on N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine revealed that the HN(9) tautomer is more stable than the HN(7) form in the gas phase, chloroform, and water. mdpi.com The reliability of these predictions can be enhanced by considering the effect of the solvent, often through models like the Polarized Continuum Model (PCM). mdpi.com Low-temperature NMR spectroscopy can experimentally validate these computational findings. researchgate.net Computational models also suggest the dominance of the 7H-purine tautomer in some derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational stability and dynamics of this compound derivatives in different environments. nih.gov These simulations can predict how the molecule behaves in solvated systems like water or DMSO and can help understand degradation pathways. For example, MD simulations have been used to calculate ligand binding energies and assess the stability of complexes between purine derivatives and their biological targets, such as the AHK2 and AHK3 receptors. nih.gov In the context of drug design, MD simulations are performed on ligand-receptor complexes to evaluate their stability and flexibility over time, often using metrics like the root-mean-square fluctuation (RMSF). nih.govnih.gov

Development of Quantitative Structure-Reactivity/Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. While specific QSAR/QSPR studies focusing solely on this compound are not extensively documented in the provided results, the principles are widely applied to purine derivatives. nih.govmdpi.com

These studies involve developing mathematical models that relate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to a specific activity. For instance, a QSAR analysis on a series of purine derivatives with anti-herpetic activity was used to identify molecular fragments that enhance or diminish the activity. mdpi.com Such models can then be used for virtual screening of chemical databases to identify new potent compounds. mdpi.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.comjddtonline.info This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of this compound, docking studies have been crucial in identifying potential biological targets and optimizing ligand binding. mdpi.comnih.gov For example, docking studies on N6-substituted adenosine (B11128) analogues helped in identifying inhibitors of parasite glyceraldehyde-3-phosphate dehydrogenases (GAPDH). nih.gov Similarly, docking has been used to study the binding of purine derivatives to kinases, which are important targets in cancer therapy. researchgate.net The results of docking studies, often expressed as a binding affinity or docking score, help in prioritizing compounds for further experimental testing. mdpi.commdpi.com These studies also reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Future Prospects and Emerging Research Frontiers for 6 Chloro 1h Purine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred significant innovation in the synthesis of 6-chloro-1H-purine and its derivatives. These green methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency without compromising yield or purity.

Biocatalysis: Enzymatic synthesis is at the forefront of green chemistry, offering high stereo- and regioselectivity under mild, aqueous conditions. mdpi.com Enzymes from purine (B94841) and pyrimidine (B1678525) salvage pathways are particularly valuable for producing nucleic acid analogs. nih.gov Researchers are harnessing thermostable enzymes, which exhibit remarkable stability at high temperatures and in various chemical environments, making them ideal for industrial-scale biocatalysis. nih.govmdpi.com Multi-enzyme systems are being developed for one-pot reactions that mimic natural metabolic pathways, providing an efficient and economical alternative to traditional chemical methods. mdpi.com For instance, the enzymatic synthesis of dihalogenated purine nucleosides has been achieved using thermostable nucleoside phosphorylases in transglycosylation reactions. mdpi.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing purine derivatives. This technology offers superior control over reaction parameters, enhanced safety, and potential for straightforward scaling-up. Continuous flow biocatalysis, which combines the advantages of enzymatic reactions with flow systems, has been successfully used for the synthesis of purine nucleoside esters, demonstrating a green, efficient, and reusable catalyst system. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. A notable green protocol involves the microwave-assisted amination of 6-chloropurine (B14466) derivatives with various amines in water, eliminating the need for volatile organic solvents. scielo.brresearchgate.net

Alternative Reagents: Traditional methods for synthesizing 6-chloropurine often rely on harsh and hazardous reagents like phosphorus oxychloride or phosgene. patsnap.com Research into safer alternatives has led to methods using reagents such as bis(trichloromethyl)carbonate, which reduces equipment corrosion and the production of toxic, difficult-to-treat waste. patsnap.com Other approaches focus on optimizing existing processes, such as using acetyl hypoxanthine (B114508) with phosphorus oxychloride under controlled conditions to create a method suitable for large-scale industrial production with reduced pollution. google.com

Table 1: Comparison of Sustainable Synthetic Methods for Purine Derivatives

| Methodology | Key Features | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Biocatalysis | Uses enzymes (e.g., nucleoside phosphorylases, transferases) | High stereo- & regioselectivity, mild conditions, eco-friendly | Production of dihalogenated purine nucleosides | mdpi.commdpi.com |

| Flow Chemistry | Continuous processing in microreactors | Enhanced safety, scalability, precise control over reactions | Synthesis of purine nucleoside esters using an immobilized lipase | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Rapid reaction times, improved yields, often solvent-free or in water | Amination of 6-chloropurine derivatives | scielo.brresearchgate.net |

| Alternative Reagents | Replacement of hazardous chemicals (e.g., POCl₃, phosgene) | Increased safety, reduced corrosion and pollution | Use of bis(trichloromethyl)carbonate for 6-chloropurine synthesis | patsnap.com |

Chemo- and Regioselective Functionalization Approaches

The purine ring possesses multiple reactive sites (C2–H, C6–H, C8–H, N7–H, and N9–H), making site-selective functionalization a significant synthetic challenge. rsc.org Emerging research frontiers are focused on developing novel catalytic systems that can precisely target specific positions on the this compound core, enabling the creation of diverse molecular architectures.

Direct C-H Functionalization: Direct C-H bond functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Significant progress has been made in the regioselective modification of the purine scaffold.

C6-Functionalization: A metal-free and light-free method has been reported for the highly regioselective C6-H hydroxyalkylation of purines using alcohols, proceeding rapidly at room temperature. nih.govacs.orgresearchgate.net

C8-Functionalization: A direct C-H cyanation method has been developed that selectively targets the C8 position of the purine ring. mdpi.com

Controlling Selectivity: Rhodium-catalyzed C-H functionalization of 6-arylpurines has been demonstrated, where the purine moiety itself acts as a directing group to control amination on the aryl pendant. acs.orgsnu.ac.kr Furthermore, ruthenium catalysis can achieve remote C–H alkylation at the meta-position of 6-aryl purines, a significant advance in overcoming natural ortho-selectivity. rsc.org

Photoredox and Dual Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging new bonds. This strategy has been applied to the C-H arylation of 6-chloropurine. researchgate.net A particularly innovative approach combines photoredox catalysis with nickel catalysis. This dual catalytic system enables the direct cross-coupling of 6-chloropurines with a wide range of alkyl bromides, allowing for late-stage functionalization of unprotected nucleosides, a highly desirable feature in medicinal chemistry campaigns. nih.gov

N-Site Selectivity: Alkylation of the purine nitrogen atoms typically favors the N9 position. However, new methods are providing access to less common isomers. A cooperative phosphine-photoredox catalysis protocol has been developed that achieves highly selective N7-alkylation of 6-chloropurine, a previously challenging transformation. nih.gov

Table 2: Emerging Chemo- and Regioselective Functionalization Techniques

| Technique | Target Position(s) | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Direct C-H Hydroxyalkylation | C6 | Alcohols (metal- and light-free) | High regioselectivity, avoids protecting groups, rapid reaction | nih.govacs.org |

| Direct C-H Cyanation | C8 | Triflic anhydride (B1165640), TMSCN | Direct introduction of a versatile cyano group | mdpi.com |

| Photoredox/Nickel Dual Catalysis | C6 | Ir or organic photocatalyst, Ni catalyst, alkyl bromides | Enables late-stage sp²–sp³ cross-coupling on unprotected nucleosides | nih.gov |

| Cooperative Phosphine-Photoredox Catalysis | N7 | Phosphine (B1218219), photocatalyst | Achieves high selectivity for the less-favored N7-alkylation | nih.gov |

| Directed Remote C-H Alkylation | meta-position of C6-aryl group | [Ru(OAc)₂(PPh₃)₂] | Access to previously difficult-to-make meta-substituted isomers | rsc.org |

Computational Design of Novel this compound Derivatives

Computational, or in silico, methods are revolutionizing drug discovery by enabling the rational design of novel molecules with desired biological activities before their actual synthesis. This approach significantly accelerates the development pipeline by prioritizing compounds with the highest probability of success.

In Silico Modeling and Molecular Docking: Computational chemists design libraries of virtual this compound derivatives by modifying various positions on the scaffold. humanjournals.commdpi.com These virtual compounds are then subjected to molecular docking simulations, where they are placed into the three-dimensional structure of a biological target, such as an enzyme or receptor. researchgate.net Software like AutoDock and PyMOL are used to predict the binding affinity and interaction patterns between the designed ligand and the target protein. humanjournals.comresearchgate.net This process has been used to design potential antimalarial agents targeting parasite-specific enzymes and new kinase inhibitors for cancer therapy. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR analysis is a computational technique that correlates the three-dimensional properties of molecules with their biological activity. mdpi.com By building these models, researchers can identify which structural features are crucial for activity. For example, QSAR studies on 2,6,9-trisubstituted purines have shown that the length and volume of the alkyl group at the N9 position and substitutions on the C6-phenylamino ring are critical for inhibitory activity against certain kinases. mdpi.com

Peptide-Drug Conjugates: A frontier in computational design involves creating conjugates of purine analogs with peptides. Recent in silico studies have explored conjugating novel purine derivatives to peptides to enhance tumor cell targeting. nih.gov Using molecular dynamics simulations and binding energy calculations (MMGBSA), researchers can predict the stability and binding affinity of these conjugates to cancer-related proteins like EGFR and its mutants, guiding the synthesis of the most promising candidates for laboratory testing. nih.gov

Q & A

Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for this compound mechanistic studies?

- Methodological Answer : Apply the FINER framework to ensure hypotheses are Feasible (e.g., accessible instrumentation), Interesting (novelty in purine chemistry), Novel (unexplored biological targets), Ethical (non-toxic intermediates), and Relevant (therapeutic potential). Pre-register hypotheses on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.